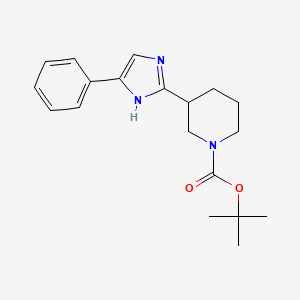

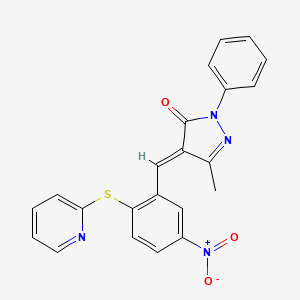

tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

The imidazole ring found in tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate is a core structure in many bioactive molecules. This compound can be used to synthesize a variety of drugs with antibacterial, antifungal, and antiviral properties . Its versatility in chemical reactions makes it a valuable intermediate in the development of new pharmacological agents.

Development of Anticancer Agents

Imidazole derivatives have shown promise in the treatment of cancer. The compound’s structural similarity to purines allows it to interfere with DNA replication, making it a potential candidate for anticancer drug development. Researchers are exploring its use in targeted therapies that could minimize side effects and improve efficacy .

Agricultural Chemical Research

In agriculture, imidazole compounds are used to create pesticides and fungicides. The tert-Butyl group in the compound enhances its lipophilicity, which can improve the penetration of these agents into plant tissues, providing effective protection against a wide range of pests and diseases .

Material Science Applications

The chemical stability and unique electronic properties of imidazole rings make them suitable for material science applications. They can be used in the synthesis of organic semiconductors, photovoltaic materials, and as a component in light-emitting diodes (LEDs) .

Chemical Synthesis and Catalysis

Tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate can act as a catalyst or a building block in organic synthesis. Its imidazole ring can facilitate the formation of new bonds, aiding in the construction of complex molecules with high precision .

Antimicrobial Resistance Research

The rise of antimicrobial resistance (AMR) is a significant global health concern. Imidazole derivatives, including this compound, are being studied for their potential to overcome AMR by developing new mechanisms of action against resistant strains of bacteria and other pathogens .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include tert-butyl 3-(4-phenyl-1h-imidazol-2-yl)piperidine-1-carboxylate, have a broad range of biological activities .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate . .

Propiedades

IUPAC Name |

tert-butyl 3-(5-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-11-7-10-15(13-22)17-20-12-16(21-17)14-8-5-4-6-9-14/h4-6,8-9,12,15H,7,10-11,13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSCIYPSHQRISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)

![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)

![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)